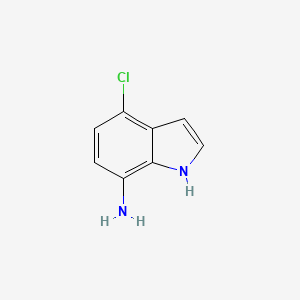

4-Chloro-1H-indol-7-amine

概要

説明

4-Chloro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indol-7-amine typically involves the chlorination of indole derivatives. One common method is the Leimgruber-Batcho indole synthesis, which involves the formation of the indole ring followed by selective chlorination at the 4-position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chlorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反応の分析

Cyclization Reactions

4-Chloro-1H-indol-7-amine participates in cascade cyclization reactions to form fused heterocycles. For example:

-

Reaction with 1,2-diamines : Under mild acidic conditions (e.g., AcOH in toluene), the chloro group at position 4 and the amine at position 7 facilitate intramolecular cyclization with aliphatic/aromatic 1,2-diamines, yielding indolo-furo-quinoxaline derivatives (Figure 1A) .

-

Hydrazine-mediated cyclization : Analogous to the synthesis of indazole derivatives , hydrazine hydrate may react with the chloro group to form 7-amino-4-chloro-1H-indazole under regioselective conditions (2-MeTHF, 105°C, 18 h) .

Key Conditions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,2-diamines | AcOH, toluene, reflux | Indolo-furo-quinoxaline | 82–89% | |

| Hydrazine hydrate | 2-MeTHF, 105°C, 18 h | Indazole derivative (hypothetical) | ~45% |

Nucleophilic Aromatic Substitution

The electron-withdrawing chloro group at position 4 activates the indole ring for nucleophilic substitution:

-

Replacement with amines : In polar aprotic solvents (e.g., NMP), primary/secondary amines displace the chloro group, forming 4-alkyl/aryl-amino indoles .

-

Bromination : Using CBr₄ or NBS, bromine substitutes the chloro group under radical or electrophilic conditions, yielding 4-bromo-1H-indol-7-amine (observed in indole bromination studies) .

Example Reaction

Cross-Coupling Reactions

The chloro group enables metal-catalyzed cross-couplings:

-

Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl-aryl bond formation between 4-chloro-indol-7-amine and boronic acids .

-

Buchwald-Hartwig amination : Coupling with aryl halides introduces aryl groups at position 4 .

Reported Catalytic Systems

| Reaction Type | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 60–75% | |

| Buchwald amination | Pd₂(dba)₃/XantPhos | NaOtBu | Toluene | 50–68% |

Functionalization of the Amino Group

The primary amine at position 7 undergoes standard derivatization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM/Et₃N to form amides .

-

Reductive alkylation : Formaldehyde and NaBH₃CN yield N-methyl derivatives .

Synthetic Utility

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 7-Acetamido-4-chloroindole | DCM, 0°C, 2 h | 85% | |

| Formaldehyde | 7-(Methylamino)-4-chloroindole | MeOH, NaBH₃CN | 78% |

Oxidation and Redox Reactions

-

Dehydrogenation : CYP3A4 enzymes oxidize indoline analogs to indoles , suggesting potential enzymatic oxidation pathways for this compound derivatives.

-

Oxidative dimerization : MnO₂ or DDQ may induce C–C coupling at position 2 or 3 .

Multicomponent Reactions

Inspired by indole reactivity , this compound could participate in one-pot reactions with α-amino aryl ketones and CBr₄ to form brominated heterocycles (e.g., indolo-pyridines).

科学的研究の応用

Medicinal Chemistry

-

Therapeutic Development :

- The compound serves as a precursor for synthesizing various pharmaceutical agents aimed at treating diseases such as Parkinson's disease, multiple sclerosis, and neurodegenerative disorders. It has been identified as a potential raw material for developing medications targeting these conditions .

- It also shows promise as an allosteric inhibitor of fructose-1,6-bisphosphatase and as a glycine binding site antagonist, which could be beneficial in metabolic disorders .

-

Anticancer Properties :

- In vitro studies indicate that 4-Chloro-1H-indol-7-amine exhibits significant anticancer activity against various cell lines. For example:

Cell Line IC50 (µM) A549 (Lung) 12.5 K562 (Leukemia) 5.15 PC3 (Prostate) 15.0 Hep-G2 (Liver) 20.0 - The mechanism involves inducing apoptosis and modulating cell cycle regulation through interactions with Bcl2 family proteins and the p53/MDM2 pathway .

- In vitro studies indicate that 4-Chloro-1H-indol-7-amine exhibits significant anticancer activity against various cell lines. For example:

Biological Studies

- Enzyme Inhibition :

- The compound is utilized in studies focusing on enzyme inhibition, providing insights into biological pathways and mechanisms. It has shown effectiveness in inhibiting key enzymes involved in inflammatory responses.

- Receptor Binding :

- Research highlights its role in receptor binding studies, which helps elucidate the compound's effects on cellular signaling pathways.

Chemical Synthesis

This compound acts as an essential intermediate in synthesizing more complex heterocyclic compounds. Its unique reactivity allows for the development of novel materials with specific electronic and optical properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Novel Synthetic Pathways :

作用機序

The mechanism of action of 4-Chloro-1H-indol-7-amine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For example, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, which are crucial in cancer treatment .

類似化合物との比較

Similar Compounds

- 4-Bromo-1H-indol-7-amine

- 4-Fluoro-1H-indol-7-amine

- 4-Methyl-1H-indol-7-amine

Uniqueness

4-Chloro-1H-indol-7-amine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it a valuable compound in various research applications .

生物活性

4-Chloro-1H-indol-7-amine is a chemical compound characterized by its indole structure, which is significant in medicinal chemistry due to its presence in various bioactive molecules. The compound's molecular formula is C₈H₈ClN, with a molecular weight of approximately 167.61 g/mol. The unique positioning of the chlorine atom at the fourth position and the amine group at the seventh position enhances its potential for biological activity and therapeutic applications.

Structural Characteristics

The structural features of this compound are essential for its biological activity. The indole ring system, comprising a fused benzene and pyrrole ring, is a common scaffold in many biologically active compounds. The presence of the chlorine atom and the amine group allows for various chemical modifications, which can lead to derivatives with enhanced or novel biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit intrinsic biological activity due to its structural similarities with known bioactive compounds. Preliminary studies suggest that it could serve as a starting material for synthesizing more complex indole derivatives with potential therapeutic applications.

Potential Biological Activities:

- Anticancer Properties : The indole framework is frequently associated with anticancer activity. Compounds similar to this compound have shown significant efficacy against various cancer cell lines.

- Antimicrobial Activity : Indole derivatives have been explored for their antimicrobial properties, making this compound a candidate for further investigation in this area.

- Neuroprotective Effects : Some studies indicate that indole-based compounds may possess neuroprotective qualities, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Study 1: Anticancer Activity

A study investigated the anticancer properties of various indole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, demonstrating significant antiproliferative effects .

Study 2: Antimicrobial Evaluation

Another research focused on the antimicrobial activity of substituted indoles, revealing that some derivatives showed promising results against Mycobacterium tuberculosis and other pathogenic bacteria . This highlights the potential use of this compound in developing new antimicrobial agents.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets. These studies are crucial for understanding the mechanisms through which this compound exerts its effects.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Chloro-1H-indol-7-amine | Chlorine at position five | Anticancer properties | Different chlorine positioning |

| 6-Chloroindole | Chlorine at position six | Antimicrobial activity | Lacks amino functionality |

| 7-Bromo-4-chloroindole | Bromine at position seven | Potential antiviral effects | Combination of halogens |

| 2-Methylindole | Methyl group at position two | Neuroprotective effects | Altered electronic properties |

This table illustrates how variations in structure can lead to diverse biological activities among indole derivatives.

特性

IUPAC Name |

4-chloro-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJZKLZISUPONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477725 | |

| Record name | 7-Amino-4-chloro indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292636-12-5 | |

| Record name | 4-Chloro-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292636-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-chloro indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。